

# Certificate of Analysis: Lopinavir-d7 - A Technical Guide

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## Compound of Interest

Compound Name: *Lopinavir-d7*

Cat. No.: *B15138280*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical testing procedures for the deuterated active pharmaceutical ingredient (API), **Lopinavir-d7**. The information presented herein is essential for researchers and professionals engaged in drug development, formulation, and quality assurance to ensure the identity, purity, and overall quality of **Lopinavir-d7**.

## Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Lopinavir-d7**. These specifications are crucial for verifying the quality and suitability of the material for research and development purposes.

Test	Specification	Result	Method
Appearance	White to Off-White Solid	Conforms	Visual
Purity (by HPLC)	≥ 98.0%	99.5%	HPLC
Purity (by NMR)	≥ 98.0%	Conforms	<sup>1</sup> H NMR
Isotopic Purity (d7)	≥ 99% atom % D	99.7%	Mass Spec.
Mass Spectrum	Conforms to structure	Conforms	ESI-MS
<sup>1</sup> H NMR Spectrum	Conforms to structure	Conforms	<sup>1</sup> H NMR
Melting Point	124-127 °C	125.5 °C	USP <741>
Solubility	Soluble in Methanol	Conforms	Visual
Residual Solvents	Meets USP <467> limits	Conforms	GC-HS
Loss on Drying	≤ 1.0%	0.3%	TGA

## Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on established pharmacopeial methods and published scientific literature.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of **Lopinavir-d7** and to detect and quantify any related substances.

Instrumentation:

- HPLC system with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

- Software for data acquisition and processing.

#### Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (ACS grade)

#### Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Formic Acid in Water (v/v). The specific gradient will be optimized for the separation.
- Standard Preparation: Accurately weigh and dissolve **Lopinavir-d7** reference standard in the mobile phase to a known concentration.
- Sample Preparation: Prepare the **Lopinavir-d7** sample to be tested in the same manner as the standard.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Column Temperature: 30  $^{\circ}$ C
  - Detection Wavelength: 215 nm
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of **Lopinavir-d7** and to determine its isotopic purity.

Instrumentation:

- Mass spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of **Lopinavir-d7** in a suitable solvent (e.g., Methanol).
- Infusion: Infuse the sample solution directly into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Analysis:
  - Identity: Compare the observed molecular ion peak with the theoretical mass of **Lopinavir-d7**.
  - Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterium incorporation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of **Lopinavir-d7**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

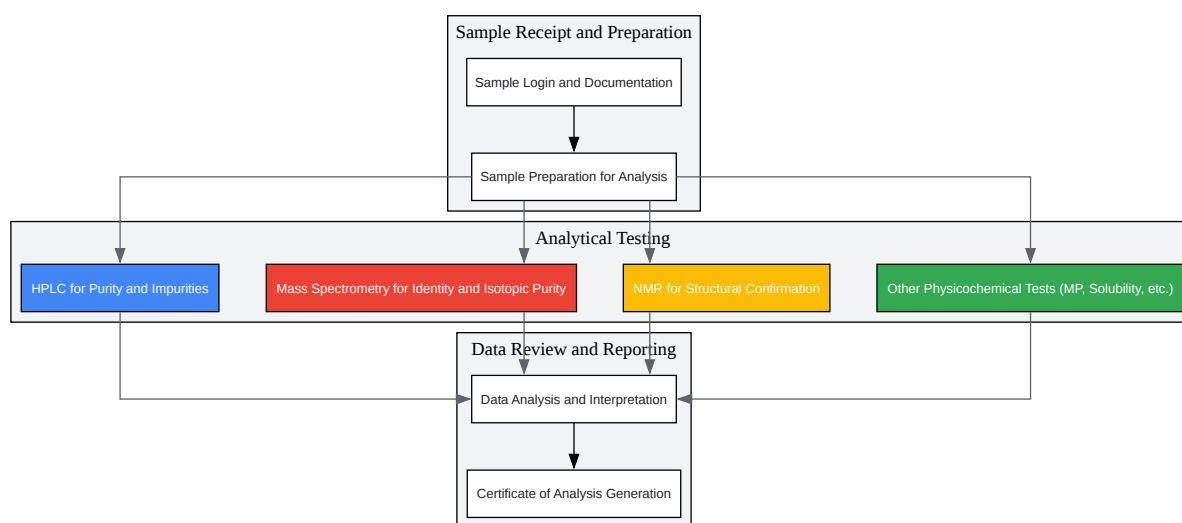
Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of **Lopinavir-d7** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).

- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum.
- Analysis: Compare the chemical shifts, splitting patterns, and integration of the observed signals with the expected spectrum for **Lopinavir-d7** to confirm the structure.

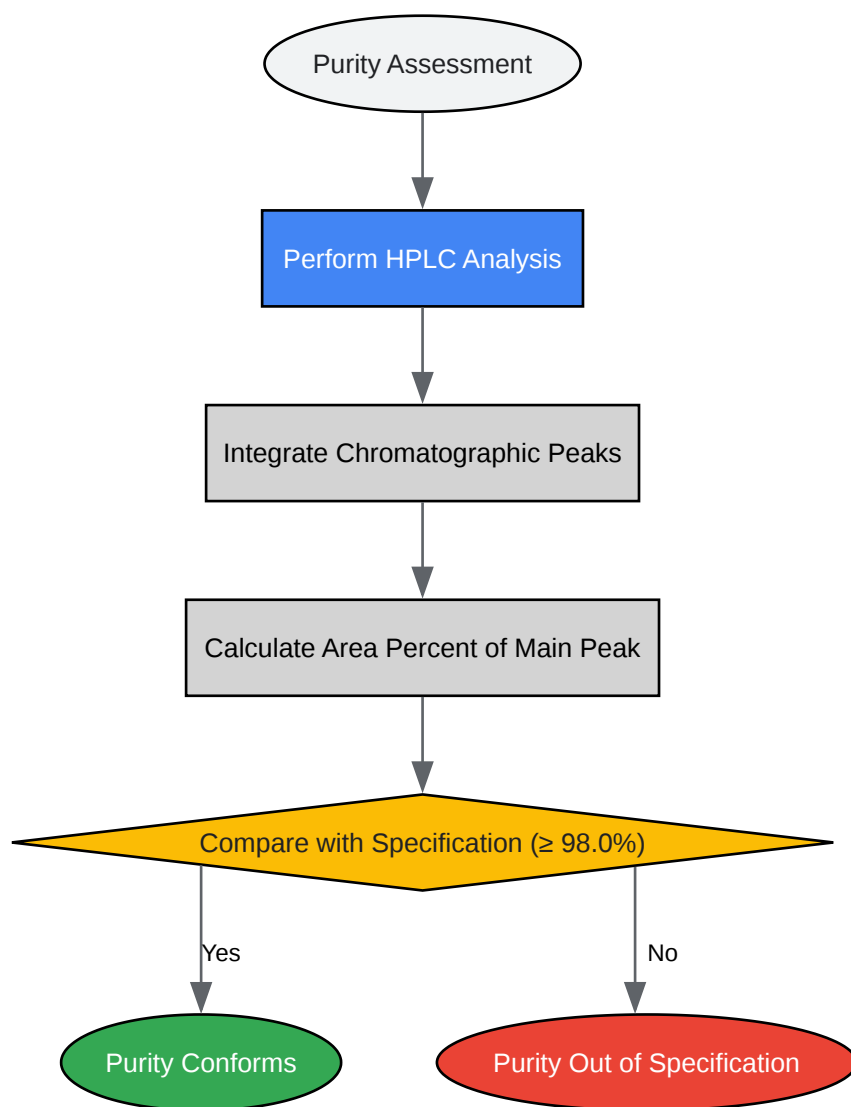
## Visualizations

The following diagrams illustrate the key workflows and logical relationships in the analysis of **Lopinavir-d7**.



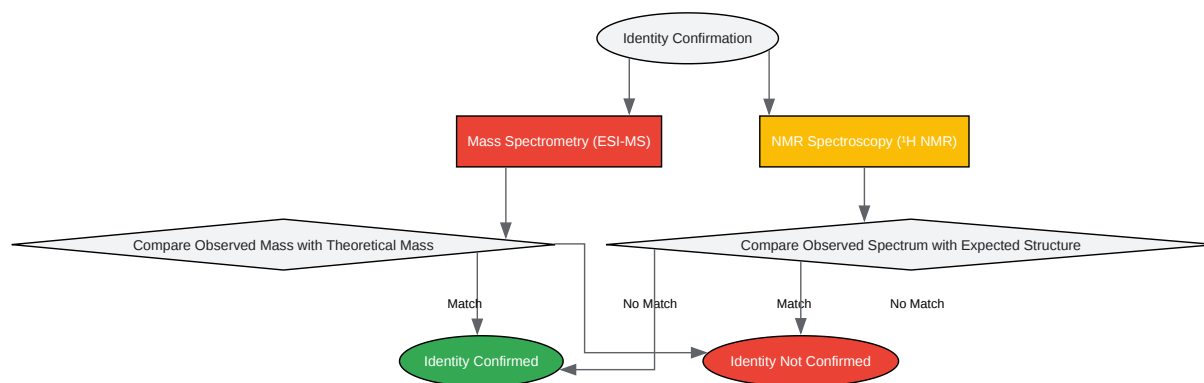
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Caption: Analytical Workflow for **Lopinavir-d7**.



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Caption: Logic Diagram for HPLC Purity Determination.



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Caption: Signaling Pathway for Identity Confirmation.

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